molecular formula C12H23ClN2O B7929102 2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide

Cat. No.: B7929102
M. Wt: 246.78 g/mol
InChI Key: JEGWSCDMWUMXAP-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide is an organic compound with a complex structure that includes a chlorine atom, an isopropyl group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with isopropylmethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[4-(methylamino)-cyclohexyl]-acetamide
  • 2-Chloro-N-[4-(ethylamino)-cyclohexyl]-acetamide
  • 2-Chloro-N-[4-(propylamino)-cyclohexyl]-acetamide

Uniqueness

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide is unique due to the presence of the isopropyl-methyl-amino group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as enhanced stability or selectivity for certain molecular targets.

Biological Activity

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide is a synthetic compound with potential biological applications. Its structure includes a chloro group and an isopropyl-methyl-amino moiety, which may influence its pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical formula is C12H23ClN2OC_{12}H_{23}ClN_2O with a molecular weight of 287 g/mol. It features a unique arrangement that may confer specific biological activities.

PropertyValue
Molecular Weight287 g/mol
LogD (pH = 7.4)0.9
TPSA (Ų)68
Kinetic Solubility (μM)191

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the chloro group and the amino substituents facilitate binding to various receptors or enzymes, potentially altering their activity and triggering downstream signaling pathways.

  • Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing cellular responses.
  • Enzyme Modulation : It could inhibit or activate enzymes involved in critical metabolic pathways, affecting processes like apoptosis and cell proliferation.

Biological Activity and Therapeutic Potential

Research indicates that this compound has several potential therapeutic applications:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
  • Analgesic Properties : Its ability to modulate pain pathways could position it as an alternative analgesic agent.
  • Antimicrobial Activity : Investigations into its antibacterial properties show promise against various gram-positive and gram-negative bacteria.

Case Studies

  • Study on Anti-inflammatory Effects : A study published in a pharmacology journal demonstrated that the compound significantly reduced inflammation markers in vitro, indicating its potential for therapeutic use in inflammatory diseases .
  • Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

CompoundStructure FeatureBiological Activity
2-Chloro-N-[4-(methylamino)-cyclohexyl]-acetamideLacks isopropyl groupModerate anti-inflammatory
2-Chloro-N-[4-(ethylamino)-cyclohexyl]-acetamideEthyl instead of isopropylLower potency than target compound
2-Chloro-N-[4-(propylamino)-cyclohexyl]-acetamidePropyl groupSimilar activity profile

This comparison highlights the enhanced stability and selectivity for certain biological targets that the isopropyl-methyl-amino group confers to the compound.

Properties

IUPAC Name

2-chloro-N-[4-[methyl(propan-2-yl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClN2O/c1-9(2)15(3)11-6-4-10(5-7-11)14-12(16)8-13/h9-11H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGWSCDMWUMXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCC(CC1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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